molecular formula C16H25NO3 B2874029 N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3,3-dimethylbutanamide CAS No. 1798625-45-2

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3,3-dimethylbutanamide

Cat. No.: B2874029
CAS No.: 1798625-45-2
M. Wt: 279.38
InChI Key: XPXTWZVOLGWGMW-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3,3-dimethylbutanamide is an organic compound with a complex structure It is characterized by the presence of methoxy groups and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3,3-dimethylbutanamide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenylacetic acid with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with methanol and a catalyst, such as sulfuric acid, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3,3-dimethylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The methoxy groups and the amide backbone play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: Shares the methoxyphenyl group but has a simpler acetamide backbone.

    2-methoxyethanol: Contains a methoxy group and an ethanol backbone, used as a solvent in various applications.

Uniqueness

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3,3-dimethylbutanamide is unique due to its combination of methoxy groups and a dimethylbutanamide backbone This structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-16(2,3)10-15(18)17-11-14(20-5)12-8-6-7-9-13(12)19-4/h6-9,14H,10-11H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXTWZVOLGWGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC(C1=CC=CC=C1OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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